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Executive Summary

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase localized to the outer mitochondrial
membrane that acts as a negative regulator of mitophagy, the selective autophagic clearance
of damaged mitochondria. Its inhibition has emerged as a promising therapeutic strategy for
neurodegenerative diseases such as Parkinson's, where impaired mitochondrial quality control
is a key pathological feature. This document provides an in-depth technical overview of the
mechanism of action of USP30 inhibitors, with a focus on USP30-I-1 and related compounds,
intended for researchers, scientists, and professionals in drug development. We will delve into
the molecular pathways, present quantitative data, detail experimental protocols, and provide
visual representations of the key processes.

Core Mechanism of Action

USP30 functions by counteracting the activity of the PINK1/Parkin pathway, a primary driver of
mitophagy.[1][2] In healthy mitochondria, PINK1, a serine/threonine kinase, is continuously
imported into the inner mitochondrial membrane and subsequently degraded. However, upon
mitochondrial depolarization or damage, PINK1 import is stalled, leading to its accumulation on
the outer mitochondrial membrane (OMM).[3]

Accumulated PINK1 phosphorylates ubiquitin (Ub) at serine 65 (p-Ser65-Ub), which in turn
recruits and activates the E3 ubiquitin ligase Parkin.[3][4] Activated Parkin then ubiquitinates
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various OMM proteins, creating ubiquitin chains that serve as a signal for the autophagic
machinery to engulf and clear the damaged mitochondrion.[1][5]

USP30 opposes this process by removing these ubiquitin chains from OMM proteins, thereby
dampening the "eat-me" signal for mitophagy.[1][6][7] The inhibition of USP30, for instance by
USP30-I-1, blocks this deubiquitination activity. This leads to an accumulation of ubiquitinated
proteins on the mitochondrial surface and an increase in p-Ser65-Ub levels, effectively
promoting the clearance of damaged mitochondria.[3][4][8] A key substrate of USP30 in this
context is the Translocase of Outer Mitochondrial Membrane 20 (TOM20), the ubiquitylation of
which is a robust biomarker for USP30 inhibition.[6][7][9]

Quantitative Data on USP30 Inhibitors

The following tables summarize key quantitative data for various USP30 inhibitors, including
USP30-I-1 and other well-characterized compounds, to facilitate comparison and experimental

design.
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Inhibitor IC50 (nM) Target Assay Type Reference
In vitro

USP30-I-1 94 USP30 deubiquitinase [10]
assay
In vitro (Ub-

USP30Inh-1 15-30 USP30 Rhol110 [11][12]
cleavage)
In vitro (Ub-

USP30Inh-2 15-30 USP30 Rho110 [11][12]
cleavage)
In vitro (Ub-

USP30Inh-3 15-30 USP30 Rho110 [11][12]
cleavage)
In vitro (Ub-

FT3967385 .

~1 USP30 Rhodamine [6]
(FT385)

processing)

In vitro enzyme
Compound 39 ~20 USP30 o [12][13]
activity assay
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Inhibitor Cell Line Concentration  Effect Reference
Depolarization of
mitochondrial

USP30Inh-1 SH-SY5Y 10 uM membrane [41[14]
potential after 1
hour

iPSC-derived
Increased p-

USP30Inh-1 neurons/astrocyt  1-3 uyM [4][14]

Ser65-Ub levels
es

Enhanced
hTERT-RPEL1 ubiquitylation

FT385 _ 200 nM _ [6]

(YFP-Parkin) and degradation
of TOM20
Resumed Parkin-

Hela Parkin mediated

ST-539 10 ug/ml ] [15]

USP30 mitophagy and
cell apoptosis
Potentiation of
CCCP-induced

(S)-CMPD-39 SH-SY5Y EC50 ~0.2 uM [16]
p65Ub
generation

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and

further investigation.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant

USP30.

Materials:
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e Recombinant human USP30 (rhUSP30)

« Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

o Assay Buffer: 50 mM Tris-HCI pH 7.5, 100 mM NacCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1
mM DTT

e USP30 inhibitor (e.g., USP30-I-1)

o 384-well black, clear-bottom plates

o Plate reader capable of fluorescence detection

Procedure:

o Prepare a dilution series of the USP30 inhibitor in 100% DMSO.

o Dispense 75 nL of the inhibitor dilutions into the wells of the 384-well plate using an acoustic
liquid handler.

e Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in the assay buffer.

e Add 15 pL of the 2x rhUSP30 solution to each well, resulting in a final concentration of 5 nM.

 Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

o Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in the assay buffer.

e Add 15 pL of the 2x Ub-Rh0110 solution to each well to initiate the enzymatic reaction (final
concentration 100 nM).

e Immediately begin monitoring the increase in fluorescence intensity using a plate reader
(Excitation/Emission wavelengths appropriate for Rhodamine 110).

o Calculate the rate of reaction and determine the IC50 value of the inhibitor by fitting the data
to a dose-response curve.[4]
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Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is used to verify that the inhibitor binds to USP30 within a cellular context. The principle
Is that ligand binding stabilizes the target protein against thermal denaturation.[17][18][19]

Materials:

Cultured cells (e.g., SH-SY5Y)

USP30 inhibitor

Phosphate-buffered saline (PBS)

Lysis buffer with protease inhibitors

PCR thermocycler

SDS-PAGE and Western blotting reagents

Anti-USP30 antibody

Procedure:

Treat cultured cells with the USP30 inhibitor at various concentrations or a vehicle control for
a specified time.

Harvest the cells, wash with ice-cold PBS, and resuspend in PBS.
Aliquot the cell suspension into PCR tubes.

Heat the cell suspensions to a range of temperatures in a PCR thermocycler for a fixed
duration (e.g., 3 minutes) to induce protein denaturation.

Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

Centrifuge the lysates at high speed to pellet the precipitated proteins.
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o Carefully collect the supernatant containing the soluble protein fraction.

e Analyze the amount of soluble USP30 in each sample by SDS-PAGE and Western blotting
using an anti-USP30 antibody.

o Quantify the band intensities. Increased thermal stability of USP30 in the inhibitor-treated
samples compared to the vehicle control indicates target engagement.[17][18][19]

p-Ser65-Ubiquitin Immunofluorescence Assay

This cellular assay quantifies the accumulation of phosphorylated ubiquitin, a key marker of
PINK1/Parkin pathway activation, upon USP30 inhibition.

Materials:

iIPSC-derived dopaminergic neuron/astrocyte co-cultures (or other relevant cell type)

e USP30 inhibitor

e Mitochondrial uncoupler (e.g., FCCP or Antimycin A/Oligomycin A)

» Fixative (e.g., 4% paraformaldehyde)

e Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

e Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibody against p-Ser65-Ub

e Fluorescently labeled secondary antibody

e Nuclear stain (e.g., DAPI)

e Fluorescence microscope

Procedure:

o Plate cells in a suitable format for imaging (e.g., 96-well plates).
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o Treat the cells with the USP30 inhibitor or vehicle control for the desired duration (e.g., 4
days).

 Induce mitophagy by treating with a mitochondrial uncoupler (e.g., 10 uM FCCP for 2 hours).
[4]

o Fix the cells with 4% paraformaldehyde.

e Permeabilize the cells with permeabilization buffer.

e Block non-specific antibody binding with blocking buffer.

 Incubate with the primary anti-p-Ser65-Ub antibody.

» Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
e Acquire images using a fluorescence microscope.

o Quantify the fluorescence intensity of p-Ser65-Ub puncta per cell to assess the effect of the
inhibitor.[4][14]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the
signaling pathways and experimental workflows.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://portlandpress.com/biochemj/article/478/23/4099/230002/Investigation-of-USP30-inhibition-to-enhance
https://portlandpress.com/biochemj/article/478/23/4099/230002/Investigation-of-USP30-inhibition-to-enhance
https://www.biorxiv.org/content/10.1101/2021.02.02.429344v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mitochondrial Outer Membrane

Recruits &

piNKi |—Bhosphoryiates [y o o-Seres-Up |—Actvates

Autophagic Machinery

Formation

Click to download full resolution via product page

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30, which is
blocked by USP30-I-1.
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Caption: Workflow for an in vitro deubiquitinase (DUB) activity assay to determine the IC50 of
USP30-1-1.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target
engagement of USP30-I-1.
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Conclusion

USP30-I-1 and other specific inhibitors of USP30 represent a targeted approach to enhance
mitophagy by modulating the ubiquitination status of mitochondrial outer membrane proteins.
By preventing the removal of Parkin-dependent ubiquitin signals, these inhibitors lower the
threshold for the clearance of damaged mitochondria. The data and protocols presented in this
guide offer a comprehensive resource for the scientific community to further explore the
therapeutic potential of USP30 inhibition in diseases characterized by mitochondrial
dysfunction. Rigorous quantitative assessment and standardized experimental procedures are
crucial for advancing our understanding and facilitating the development of novel therapeutics
in this promising area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4428036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4428036/
https://www.medchemexpress.com/usp30-i-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://www.researchgate.net/publication/356629343_Benchmarking_a_highly_selective_USP30_inhibitor_for_enhancement_of_mitophagy_and_pexophagy
https://www.biorxiv.org/content/10.1101/2021.02.02.429344v1.full-text
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.816551/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.816551/full
https://www.biorxiv.org/content/10.1101/2025.02.03.636341v1.full-text
https://www.researchgate.net/publication/264641715_The_cellular_thermal_shift_assay_for_evaluating_drug_target_interactions_in_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC9168144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9168144/
https://pubmed.ncbi.nlm.nih.gov/36178618/
https://pubmed.ncbi.nlm.nih.gov/36178618/
https://www.benchchem.com/product/b15583890#usp30-i-1-mechanism-of-action-in-mitophagy
https://www.benchchem.com/product/b15583890#usp30-i-1-mechanism-of-action-in-mitophagy
https://www.benchchem.com/product/b15583890#usp30-i-1-mechanism-of-action-in-mitophagy
https://www.benchchem.com/product/b15583890#usp30-i-1-mechanism-of-action-in-mitophagy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15583890?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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